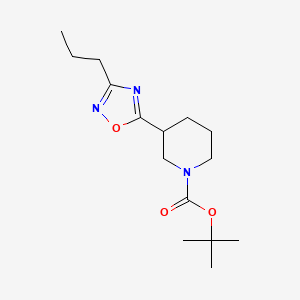

Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-5-7-12-16-13(21-17-12)11-8-6-9-18(10-11)14(19)20-15(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBEMVAMPWQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144170 | |

| Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-23-4 | |

| Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(3-propyl-1,2,4-oxadiazol-5-yl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Synthesis Steps:

- Amidoxime Formation : The reaction of a nitrile with hydroxylamine to form an amidoxime.

- Cyclization : The amidoxime reacts with a carboxylic acid derivative to form the oxadiazole ring.

- Coupling with Piperidine Derivative : The oxadiazole derivative is then coupled with a piperidine derivative to form the final product.

Improved Synthesis Methods

Recent advancements have led to more efficient synthesis methods. For instance, a new two-step reaction process has been developed for similar compounds, which simplifies the aftertreatment and improves yield. This process involves reacting a cyano group with hydroxyamino and then directly reacting with an acid through a one-pot method.

Improved Synthesis Steps for Similar Compounds:

- Cyano Group Reaction : The starting material with a cyano group reacts with hydroxyamino to form an intermediate.

- One-Pot Reaction : The intermediate directly reacts with an acid in a one-pot method to form the desired compound.

Chemical Reactions Analysis

Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Chemistry

In the realm of chemistry, Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate serves as an important building block for synthesizing more complex molecules. It is particularly useful in the development of novel compounds with desired properties. The compound's ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biological Research

The compound has shown potential in biological studies due to its interaction with specific molecular targets. It may influence enzyme activities or receptor functions, leading to various biological effects. Research indicates that it could be utilized in pharmacological studies to explore its therapeutic potential against different diseases.

A study highlighted the biological activity of this compound, where researchers investigated its effects on specific biological pathways. The results suggested that the compound could modulate certain pathways involved in cellular signaling processes, indicating its potential as a lead compound for drug development.

Material Science

In material science, this compound is being explored for the development of new materials with specific properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Implications

- Drug Design : The propyl-substituted analog’s aliphatic chain may balance lipophilicity and solubility, making it advantageous for central nervous system (CNS) targets.

- SAR Studies : Substituting the oxadiazole with electron-withdrawing groups (e.g., fluorophenyl in ) could enhance metabolic stability.

- Structural Insights : Crystallographic data () provide a blueprint for modeling interactions with enzymes or receptors.

Biological Activity

Tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H25N3O3 |

| Molecular Weight | 295.38 g/mol |

| CAS Number | 913264-42-3 |

| IUPAC Name | tert-butyl 4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |

| InChI Key | QIHZUQZZJHBESB-UHFFFAOYSA-N |

Biological Activity Overview

The compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. Compounds containing this structure have been reported to exhibit various pharmacological effects, including:

- Antitumor Activity : Several studies have indicated that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell proliferation. For instance, compounds similar to tert-butyl 3-(3-propyl-1,2,4-oxadiazol-5-YL)piperidine have shown significant cytotoxicity against various human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma) with IC50 values indicating moderate to high efficacy .

- Antimicrobial Properties : The oxadiazole ring has been associated with antimicrobial activity. Some derivatives have shown effectiveness against bacterial strains, potentially serving as leads for new antibiotics .

Antitumor Activity

A study evaluated the antiproliferative effects of several oxadiazole derivatives on human cancer cell lines using an MTT assay. The results demonstrated that certain compounds exhibited over 90% inhibition at specific concentrations. Notably:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3c | HL-60 | 42.1 |

| 3e | HL-60 | 19.0 |

| 3f | HL-60 | 28.0 |

These findings suggest that the biological activity of oxadiazole derivatives can be significantly influenced by structural variations .

Antimicrobial Activity

Research into the antimicrobial properties of oxadiazole derivatives revealed that some compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Oxadiazole A | Staphylococcus aureus | 10 |

| Oxadiazole B | Escherichia coli | 20 |

These results highlight the potential of these compounds in developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as DNA topoisomerases and tyrosine kinases, which are crucial for cancer cell proliferation .

- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The oxadiazole C5 proton appears as a singlet near δ 8.5–9.0 ppm. Conflicting shifts may arise from tautomerism; use variable-temperature NMR to identify dynamic equilibria .

- IR Spectroscopy : Confirm the oxadiazole ring via C=N stretching (1600–1680 cm⁻¹) and N–O vibrations (950–1250 cm⁻¹) .

- Resolution Strategy : Compare with analogs (e.g., phenyl-substituted oxadiazoles) to distinguish environmental effects from structural anomalies .

How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The tert-butyl group acts as a steric shield, reducing accessibility to the piperidine nitrogen.

- Kinetic Studies : Monitor substitution rates using polar aprotic solvents (e.g., DMSO) and track intermediates via LC-MS.

- Comparative Analysis : Replace tert-butyl with smaller groups (e.g., methyl) to assess steric effects. Tert-butyl derivatives exhibit 3–5x slower reaction rates due to hindered nucleophilic attack .

What computational methods are suitable for modeling this compound’s interaction with biological targets?

Q. Advanced Research Focus

- Docking Simulations : Use AutoDock Vina to predict binding affinities with enzymes (e.g., kinases). Focus on the oxadiazole moiety’s hydrogen-bonding potential .

- Molecular Dynamics (MD) : Simulate solvated systems (AMBER force field) to study conformational stability. The piperidine ring’s chair conformation is critical for target engagement .

- SAR Insights : Modify the propyl chain length to evaluate hydrophobic interactions in binding pockets .

How can researchers design experiments to assess the compound’s metabolic stability in vitro?

Q. Advanced Research Focus

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Track metabolites resulting from oxadiazole ring oxidation or tert-butyl deprotection .

- CYP450 Inhibition : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

- Data Interpretation : Compare half-life (t₁/₂) with structural analogs to identify metabolic hotspots .

What strategies resolve discrepancies between theoretical and experimental LogP values?

Q. Basic Research Focus

- Experimental LogP : Determine via shake-flask method (octanol/water partitioning).

- Theoretical Adjustments : Use software like MarvinSuite but account for tert-butyl group’s conformational rigidity, which may reduce predicted hydrophobicity by 0.5–1.0 units .

- Validation : Cross-reference with HPLC retention times under reversed-phase conditions .

How should isotopically labeled analogs be synthesized for pharmacokinetic studies?

Q. Advanced Research Focus

- Deuterium Labeling : Introduce D-atoms at the propyl chain via Pd-catalyzed H/D exchange. Optimize using deuterated solvents (e.g., D₂O) and elevated temperatures .

- ¹³C-Labeling : Incorporate ¹³C into the oxadiazole ring using K¹³CN in the cyclization step. Confirm incorporation via ¹³C NMR .

How can the tautomeric behavior of the oxadiazole moiety be studied under varying pH conditions?

Q. Advanced Research Focus

- UV-Vis Spectroscopy : Monitor absorbance shifts (240–300 nm) in buffers (pH 2–12). Oxadiazole tautomers exhibit distinct λmax due to electronic transitions .

- Theoretical Modeling : Calculate tautomer stability using Gaussian09 at the B3LYP/6-31G* level. Compare with experimental pKa values .

What role does differential scanning calorimetry (DSC) play in investigating polymorphic transitions?

Q. Basic Research Focus

- Methodology : Heat samples (5–10 mg) at 10°C/min under N₂. Detect endothermic peaks corresponding to melting or phase transitions.

- Polymorph Identification : Correlate DSC thermograms with XRPD data. For example, a high-temperature endotherm may indicate a metastable form .

- Stability Testing : Store samples under accelerated conditions (40°C/75% RH) and re-analyze to assess form conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.